Aminomalonic acid
Overview
Description
Aminomalonic acid is an amino dicarboxylic acid that is malonic acid in which one of the methylene hydrogens has been replaced by an amino group . It has a role as a human metabolite and a Daphnia magna metabolite .
Synthesis Analysis
Aminomalonic acid can be synthesized via asymmetric decarboxylative protonation . A tailored benzamide group in aminomalonic acids can help build a coordinated network of non-covalent interactions, including hydrogen bonds, π – π interactions and dispersion forces, with a chiral acid catalyst . The malonate-based synthesis introduces side chains via a facile substitution of aminomalonic esters and thus can access structurally and functionally diverse amino acids .Molecular Structure Analysis
The molecular formula of Aminomalonic acid is C3H5NO4 . Its average mass is 119.076 Da and its Monoisotopic mass is 119.021858 Da .Chemical Reactions Analysis
Aminomalonic acid can undergo decarboxylation reactions . The small size and high rate of transfer of protons mean that face-selective delivery to planar intermediates is hard to control, but it can unlock previously obscure asymmetric transformations .Physical And Chemical Properties Analysis
Aminomalonic acid has a molecular weight of 119.08 g/mol . Its CAS Registry Number is 1068-84-4 .Scientific Research Applications
Field
Chemistry, specifically Organic Synthesis
Application
Aminomalonic acid has been used in the modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation . This process allows for the creation of structurally and functionally diverse amino acids .
Method of Application
The method involves the use of a tailored benzamide group in aminomalonic acids to build a coordinated network of non-covalent interactions, including hydrogen bonds, π–π interactions, and dispersion forces, with a chiral acid catalyst . This allows enantioselective decarboxylative protonation to give α-amino acids . The malonate-based synthesis introduces side chains via a facile substitution of aminomalonic esters .
Results
The method has been shown to be effective, with the synthesis of more than fifty natural and unnatural amino acid derivatives . The yields are generally over 85% . The method also allows for the preparation of bioactive α-helix mimetic by converting the tailored anchoring group .
Electrochemical Oxidation
Field
Chemistry, specifically Electrochemistry
Application
Aminomalonic acid can be used in the electrochemical oxidation of amines . This process provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
Method of Application
The method involves the conversion of an α-aminomalonic half-ester or an N-acylated amino acid via the Hofer–Moest reaction . This comprises an electrolytic decarboxylation reaction in neutral or alkaline solutions .
Results
The results of this method are not specified in the source .
Synthesis of Complex Compounds
Field
Chemistry, specifically Organic Synthesis
Application
Aminomalonic acid has been used in the synthesis of more complex compounds, such as oxazolidine-2-one-4-carboxylic acids derived from threonine, and 2,5-piperazinediones derived from aminomalonic acid .
Method of Application
The specific method of application is not detailed in the source .
Results
The results of this method are not specified in the source .
Non-Kolbe Electrolysis
Field
Chemistry, specifically Electrochemistry
Application
Aminomalonic acid can be used in the non-Kolbe electrolysis of N-protected-α-amino acids . This process provides an alternative route for synthesising and modifying a wide range of chemically useful molecules .
Method of Application
The method involves the conversion of an α-aminomalonic half-ester or an N-acylated amino acid via the Hofer–Moest reaction . This comprises an electrolytic decarboxylation reaction in neutral or alkaline solutions .
Results
The results of this method are not specified in the source .
Synthesis of Complex Compounds
Field
Chemistry, specifically Organic Synthesis
Application
Aminomalonic acid has been used in the synthesis of more complex compounds, such as oxazolidine-2-one-4-carboxylic acids derived from threonine, and 2,5-piperazinediones derived from aminomalonic acid .
Method of Application
The specific method of application is not detailed in the source .
Results
The results of this method are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-aminopropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINBYESILADKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147777 | |
Record name | Aminomalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aminomalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Aminomalonic acid | |
CAS RN |
1068-84-4 | |
Record name | Aminomalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminomalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminopropanedioic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminomalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminomalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminomalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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